molecular formula C14H20N2O B2602430 N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide CAS No. 1797614-47-1

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide

Cat. No.: B2602430
CAS No.: 1797614-47-1
M. Wt: 232.327
InChI Key: OTIYTFNARGUBPS-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide: is an organic compound characterized by a cyano group attached to a cyclopentyl ring, which is further substituted with a methyl group The compound also features a hept-6-ynamide moiety, indicating the presence of an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of 1-cyano-2-methylcyclopentane. This can be achieved by the reaction of 2-methylcyclopentanone with cyanide sources under basic conditions.

    Introduction of the Hept-6-ynamide Moiety: The next step involves the coupling of the cyclopentyl intermediate with hept-6-ynoic acid or its derivatives. This can be facilitated by using coupling reagents such as carbodiimides or through transition metal-catalyzed coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or alkyne groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide exerts its effects involves interactions with specific molecular targets. The cyano group and alkyne moiety can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-2-methylcyclopentyl)hept-6-enoic acid: Similar structure but with an alkene instead of an alkyne.

    N-(1-cyano-2-methylcyclopentyl)hept-6-ynol: Similar structure but with an alcohol group instead of an amide.

    N-(1-cyano-2-methylcyclopentyl)hept-6-ynamine: Similar structure but with an amine group instead of an amide.

Uniqueness

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide is unique due to the presence of both a cyano group and an alkyne moiety, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-4-5-6-9-13(17)16-14(11-15)10-7-8-12(14)2/h1,12H,4-10H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIYTFNARGUBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)NC(=O)CCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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